molecular formula C19H17ClN4O2S B4694913 1-{3-[(4-chloropyrazol-1-yl)methyl]phenyl}-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea

1-{3-[(4-chloropyrazol-1-yl)methyl]phenyl}-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea

Cat. No.: B4694913
M. Wt: 400.9 g/mol
InChI Key: ITIYRIDHBRBKRL-UHFFFAOYSA-N
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Description

1-{3-[(4-chloropyrazol-1-yl)methyl]phenyl}-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea is a complex organic compound that features a unique combination of functional groups, including a chloropyrazole, a benzodioxin, and a thiourea moiety

Properties

IUPAC Name

1-[3-[(4-chloropyrazol-1-yl)methyl]phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c20-14-10-21-24(12-14)11-13-2-1-3-15(8-13)22-19(27)23-16-4-5-17-18(9-16)26-7-6-25-17/h1-5,8-10,12H,6-7,11H2,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIYRIDHBRBKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=S)NC3=CC=CC(=C3)CN4C=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(4-chloropyrazol-1-yl)methyl]phenyl}-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea typically involves multi-step organic reactions

    Chloropyrazole Synthesis: The chloropyrazole can be synthesized by reacting 4-chloropyrazole with an appropriate alkylating agent under basic conditions.

    Benzodioxin Introduction: The benzodioxin moiety can be introduced through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate dihalide.

    Thiourea Formation: The final step involves the reaction of the chloropyrazole-benzodioxin intermediate with thiourea under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(4-chloropyrazol-1-yl)methyl]phenyl}-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloropyrazole can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Substituted pyrazoles.

Scientific Research Applications

1-{3-[(4-chloropyrazol-1-yl)methyl]phenyl}-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: Use as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 1-{3-[(4-chloropyrazol-1-yl)methyl]phenyl}-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, while the chloropyrazole and benzodioxin groups can interact with hydrophobic pockets in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    1-{3-[(4-chloropyrazol-1-yl)methyl]phenyl}-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea: Similar structure but with a urea moiety instead of thiourea.

    1-{3-[(4-chloropyrazol-1-yl)methyl]phenyl}-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thioamide: Similar structure but with a thioamide moiety.

Uniqueness

The presence of the thiourea moiety in 1-{3-[(4-chloropyrazol-1-yl)methyl]phenyl}-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea provides unique hydrogen bonding capabilities and potential reactivity compared to its urea and thioamide analogs, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{3-[(4-chloropyrazol-1-yl)methyl]phenyl}-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea
Reactant of Route 2
Reactant of Route 2
1-{3-[(4-chloropyrazol-1-yl)methyl]phenyl}-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea

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